molecular formula C20H20N2 B188556 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol CAS No. 23950-38-1

1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol

Numéro de catalogue B188556
Numéro CAS: 23950-38-1
Poids moléculaire: 288.4 g/mol
Clé InChI: WESSKLLMYOYFPY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol, also known as HU-210, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound was first synthesized in 1988 by researchers at the Hebrew University of Jerusalem, and it has since been the subject of numerous scientific studies.

Applications De Recherche Scientifique

1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol has been studied for its potential therapeutic applications in a variety of areas, including pain management, neuroprotection, and cancer treatment. Studies have shown that 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol can be effective in reducing pain and inflammation, and it has also been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol has been shown to have anti-tumor effects in vitro and in vivo, suggesting that it may have potential as a cancer treatment.

Mécanisme D'action

1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol acts as a potent agonist at the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a critical role in regulating a variety of physiological processes, including pain sensation, inflammation, and immune function. By activating these receptors, 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol can modulate these processes and produce a range of effects.
Biochemical and Physiological Effects
Studies have shown that 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol can produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. In addition, 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which may contribute to its therapeutic effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol in lab experiments is its potency and specificity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid receptor activation in a controlled manner. However, one limitation of using 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol is its potential for toxicity at high doses, which may limit its use in certain experimental settings.

Orientations Futures

There are several potential future directions for research on 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol. One area of interest is the development of novel cannabinoid-based therapeutics for pain management and other conditions. In addition, further research is needed to better understand the mechanisms underlying the neuroprotective and anti-tumor effects of 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol. Finally, there is a need for more studies on the safety and toxicity of 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol, particularly in humans.

Méthodes De Synthèse

The synthesis of 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol involves several steps, starting with the reaction of 1,2-dibromoethane with phenylmagnesium bromide to form 1-phenylethyl bromide. This compound is then reacted with 2,4-dimethylbenzaldehyde to form the corresponding ketone, which is then reduced to the alcohol using sodium borohydride. The alcohol is then reacted with phthalic anhydride to form the corresponding diester, which is then cyclized using trifluoroacetic acid to form 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol.

Propriétés

Numéro CAS

23950-38-1

Nom du produit

1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol

Formule moléculaire

C20H20N2

Poids moléculaire

288.4 g/mol

Nom IUPAC

3,5-diphenyl-3,4-diazatricyclo[5.2.1.02,6]dec-4-ene

InChI

InChI=1S/C20H20N2/c1-3-7-14(8-4-1)19-18-15-11-12-16(13-15)20(18)22(21-19)17-9-5-2-6-10-17/h1-10,15-16,18,20H,11-13H2

Clé InChI

WESSKLLMYOYFPY-UHFFFAOYSA-N

SMILES

C1CC2CC1C3C2N(N=C3C4=CC=CC=C4)C5=CC=CC=C5

SMILES canonique

C1CC2CC1C3C2N(N=C3C4=CC=CC=C4)C5=CC=CC=C5

Autres numéros CAS

23950-38-1

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.